(4-Chloropyridin-2-yl)methanamine
Overview
Description
(4-Chloropyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photocytotoxicity and Cellular Imaging : Iron(III) complexes containing (pyridin-2-yl)methanamine derivatives have been synthesized and shown to exhibit remarkable photocytotoxicity in red light to cancer cell lines. These complexes are absorbed by the nucleus of cells and interact with DNA, leading to apoptosis via reactive oxygen species generation. This property makes them potential candidates for photodynamic therapy in cancer treatment (Basu et al., 2014).
Anticonvulsant Agents : Schiff bases of (pyridin-3-yl)methanamine have been synthesized and evaluated for anticonvulsant activity. Some of these compounds have shown significant seizure protection, making them potential anticonvulsant agents (Pandey & Srivastava, 2011).
Selective Inhibitors for Lysyl Oxidase-like 2 (LOXL2) : Compounds derived from (pyridin-4-yl)methanamine have been found to selectively inhibit LOXL2, a critical enzyme involved in the cross-linking of collagens and elastin in the extracellular matrix. This selective inhibition is vital for therapeutic targeting of fibrotic diseases and cancer (Hutchinson et al., 2017).
DNA Cleavage and Photochemical Properties : (pyridin-2-yl)methanamine derivatives have been studied for their ability to undergo photo-induced redox reactions, leading to DNA cleavage. These findings have potential implications in the development of therapeutic agents that can be activated by light (Draksharapu et al., 2012).
Metal Complexes and Catalysis : Pyridin-2-yl)methanamine has been used to synthesize various metal complexes. These complexes have been studied for their structural properties and potential catalytic applications, including ring-opening polymerization of lactides and other catalytic transformations (Roffe et al., 2016).
Selective Detection of Metal Ions : Products formed from the reaction of (pyridin-2-yl)methanamine with other compounds have been reported to selectively detect mercury and nickel ions, which could be useful in environmental monitoring and healthcare applications (Aggrwal et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (4-Chloropyridin-2-yl)methanamine is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound interacts with its target LOXL2 by acting as a selective inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the normal function of LOXL2, leading to changes in the extracellular matrix and tissue remodeling processes .
Biochemical Pathways
The inhibition of LOXL2 by this compound affects the lysine oxidation pathway . This pathway is involved in the formation and remodeling of the extracellular matrix, which is crucial for tissue integrity and function . By inhibiting LOXL2, this compound can potentially alter the structure and function of tissues, particularly in pathological conditions characterized by excessive tissue remodeling and fibrosis .
Pharmacokinetics
It’s known that the compound can inhibit three different cyp enzymes (cyp 3a4, 2c9, and 2d6), which play a significant role in drug metabolism . This suggests that this compound might have interactions with other drugs metabolized by these enzymes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in the extracellular matrix and tissue remodeling processes . By inhibiting LOXL2, the compound can potentially prevent or reduce pathological tissue remodeling and fibrosis, which are associated with various diseases such as liver fibrosis, lung fibrosis, and cancer .
Properties
IUPAC Name |
(4-chloropyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCYDUZIHRNWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627846 | |
Record name | 1-(4-Chloropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180748-30-5 | |
Record name | 1-(4-Chloropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloropyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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